N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide

Description

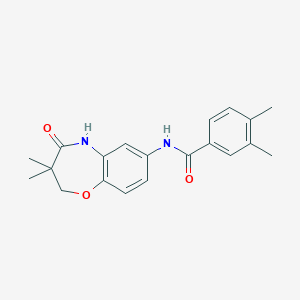

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide is a benzoxazepin-derived compound characterized by a seven-membered oxazepine ring fused to a benzene moiety. Key structural features include 3,3-dimethyl and 4-oxo substituents on the benzoxazepin core and a 3,4-dimethylbenzamide group at the 7-position.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-12-5-6-14(9-13(12)2)18(23)21-15-7-8-17-16(10-15)22-19(24)20(3,4)11-25-17/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPFCOVMTYBTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions to form the benzoxazepine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide

Molecular Formula : C₂₀H₂₀F₂N₂O₃

Average Mass : 374.387 g/mol

Structural Differences :

- Benzoxazepin Substituents : Incorporates a 5-ethyl group instead of hydrogen at position 5.

- Amide Group : 3,4-difluorobenzamide replaces 3,4-dimethylbenzamide.

Key Implications :

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide

Molecular Formula : C₂₃H₂₈N₂O₃ (inferred)

Average Mass : ~388.48 g/mol

Structural Differences :

- Amide Group : Adamantane-1-carboxamide replaces the aromatic benzamide moiety.

Key Implications :

Comparative Data Table

Physicochemical and Pharmacological Implications

- Lipophilicity : The target compound’s 3,4-dimethylbenzamide group confers moderate lipophilicity, whereas the adamantane analog (C₂₃H₂₈N₂O₃) is more lipophilic due to its hydrocarbon framework. The difluoro analog (C₂₀H₂₀F₂N₂O₃) balances polarity and lipophilicity via fluorine atoms .

- Bioavailability : Steric bulk from adamantane may reduce oral bioavailability compared to the smaller benzamide derivatives.

- Target Interactions : Fluorine’s electronegativity in the difluoro analog could enhance binding to polar active sites, while methyl groups in the target compound may favor hydrophobic interactions.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound features a unique benzoxazepine structure characterized by a seven-membered ring containing nitrogen and oxygen atoms. The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors to form the benzoxazepine ring followed by functional group transformations.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Cyclization of precursors to form the benzoxazepine ring. |

| 2 | Introduction of dimethyl and oxo groups. |

| 3 | Attachment of the 3,4-dimethylbenzamide moiety. |

Reaction conditions often involve strong acids or bases and elevated temperatures to facilitate these transformations.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of cysteinyl proteinases, which play crucial roles in various physiological processes.

- Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cellular functions.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antibacterial Activity : Preliminary studies indicate that derivatives of benzoxazepine compounds exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some derivatives have shown antifungal activity comparable to standard treatments against pathogens like Candida albicans .

Case Study: Antibacterial Effects

In a study evaluating the antibacterial activity of synthesized derivatives including N-(3,3-dimethyl-4-oxo...) compounds:

- Method : Two-fold serial dilution technique was employed.

- Results : Certain derivatives displayed comparable or superior activity to reference drugs such as norfloxacin and chloramphenicol against tested bacterial strains .

Research Findings

A comprehensive review of literature reveals that N-(3,3-dimethyl-4-oxo...) compounds have been synthesized and evaluated for their pharmacological properties:

Table of Biological Activities

| Activity Type | Test Organisms | Reference Compound | Results |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Norfloxacin | Comparable efficacy |

| Antifungal | Candida albicans | Fluconazole | Comparable efficacy |

| Enzyme Inhibition | Cysteinyl proteinases | Various | Low micromolar activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.